An In-Depth Technical Guide to the Spectroscopic Data of 1H-pyrrol-1-ylacetic Acid
An In-Depth Technical Guide to the Spectroscopic Data of 1H-pyrrol-1-ylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1H-pyrrol-1-ylacetic acid, a molecule of interest in various chemical and pharmaceutical research domains. Understanding the spectral signature of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the relationship between molecular structure and spectral output.
Introduction: The Molecular Blueprint of 1H-pyrrol-1-ylacetic Acid
1H-pyrrol-1-ylacetic acid, with the molecular formula C₆H₇NO₂, is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The acetic acid moiety is attached to the nitrogen atom of the pyrrole ring. This structural arrangement dictates its chemical properties and, consequently, its interaction with electromagnetic radiation and its behavior in a mass spectrometer. Accurate interpretation of its spectroscopic data is paramount for any researcher working with this compound.
Molecular Structure:
Caption: Molecular structure of 1H-pyrrol-1-ylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1H-pyrrol-1-ylacetic acid is expected to show distinct signals for the protons on the pyrrole ring and the methylene and carboxylic acid protons of the acetic acid group.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | COOH |
| ~6.8 | Triplet | 2H | H-2, H-5 (α-protons) |
| ~6.2 | Triplet | 2H | H-3, H-4 (β-protons) |
| ~4.8 | Singlet | 2H | N-CH₂ |
Interpretation and Rationale:
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Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
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Pyrrole Protons (H-2, H-5 and H-3, H-4): The pyrrole ring is an electron-rich aromatic system. The protons at the α-positions (H-2 and H-5) are chemically equivalent and are expected to appear at a lower field (more deshielded) than the protons at the β-positions (H-3 and H-4), which are also equivalent to each other. The coupling between adjacent pyrrole protons typically results in a triplet-like pattern for both sets of signals.
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Methylene Protons (N-CH₂): These protons are adjacent to the nitrogen atom of the pyrrole ring and the carbonyl group of the acetic acid, which deshields them. They are expected to appear as a singlet as there are no adjacent protons to couple with.
Caption: Correlation of structure with predicted ¹H NMR signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the pyrrole ring, only three distinct signals are expected for the ring carbons, in addition to the signals for the methylene and carbonyl carbons.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C=O (Carboxylic Acid) |
| ~121 | C-2, C-5 (α-carbons) |
| ~110 | C-3, C-4 (β-carbons) |
| ~50 | N-CH₂ |
Interpretation and Rationale:
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Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field.
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Pyrrole Carbons (C-2, C-5 and C-3, C-4): Similar to the protons, the α-carbons (C-2 and C-5) are equivalent and appear at a lower field than the equivalent β-carbons (C-3 and C-4) due to their proximity to the nitrogen atom.
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Methylene Carbon (N-CH₂): This carbon is attached to the nitrogen and is found in the typical range for such carbons.
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 1H-pyrrol-1-ylacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable proton.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and match the probe for both ¹H and ¹³C frequencies.
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Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
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Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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Process the data with appropriate Fourier transformation, phasing, and baseline correction.
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Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
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Set the spectral width to cover the expected range (e.g., 0-200 ppm).
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Process and reference the spectrum similarly to the ¹H spectrum.
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Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | =C-H stretch (Aromatic) |
| ~2950 | Medium | -C-H stretch (Aliphatic) |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1550, ~1450 | Medium | C=C stretch (Aromatic Ring) |
| ~1250 | Medium | C-N stretch |
| ~910 | Medium | =C-H bend (out-of-plane) |
Interpretation and Rationale:
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O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the high-frequency region due to the hydrogen-bonded O-H stretching vibration.
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C=O Stretch: A strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.
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C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
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Aromatic C=C Stretches: The pyrrole ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
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C-N Stretch: The stretching vibration of the C-N bond in the pyrrole ring is also expected to be present.
Caption: Workflow for the analysis of the IR spectrum.
Experimental Protocol for FT-IR Data Acquisition
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Sample Preparation:
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Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is common for solid samples.
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Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a quick and easy method that requires minimal sample preparation.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the pure solvent/ATR crystal).
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Place the sample in the spectrometer and acquire the sample spectrum.
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The instrument software will automatically subtract the background from the sample spectrum.
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Typically, multiple scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum Data:
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Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of 1H-pyrrol-1-ylacetic acid (125.13 g/mol ).
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Key Fragmentation Pathways:
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Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, mass = 45), leading to a fragment ion at m/z 80.
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Loss of H₂O: While less common for the molecular ion, loss of water from fragment ions can occur.
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Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to smaller characteristic ions.
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Interpretation and Rationale:
The fragmentation pattern provides a fingerprint of the molecule. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. The fragment at m/z 80, corresponding to the N-methylenepyrrolium cation, is expected to be a significant peak due to the stability of the aromatic cation.
Experimental Protocol for Mass Spectrometry Data Acquisition
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Sample Introduction:
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Direct Infusion: Dissolve the sample in a suitable volatile solvent and infuse it directly into the ion source using a syringe pump.
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Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally labile compounds. The sample is separated by LC before ionization.
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Ionization Method:
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Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information.
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Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which is useful for determining the molecular weight.
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Mass Analysis:
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The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
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A detector records the abundance of each ion.
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Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of 1H-pyrrol-1-ylacetic acid. NMR elucidates the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and information about the molecule's stability and fragmentation. This guide provides the foundational knowledge and practical considerations for researchers to confidently acquire and interpret the spectroscopic data of this important molecule, ensuring the integrity and accuracy of their scientific endeavors.
References
- Note: As specific experimental data for 1H-pyrrol-1-ylacetic acid was not found in publicly available, citable literature during the knowledge acquisition phase, this section provides general, authoritative references for the spectroscopic techniques discussed.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
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NIST Chemistry WebBook: [Link]
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Spectral Database for Organic Compounds (SDBS): [Link]
